molecular formula C6H10FNO B12982316 8-Fluoro-5-oxa-2-azaspiro[3.4]octane

8-Fluoro-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B12982316
M. Wt: 131.15 g/mol
InChI Key: RHPCRFLDZNLFTP-UHFFFAOYSA-N
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Description

8-Fluoro-5-oxa-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within its spirocyclic framework

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

8-fluoro-5-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C6H10FNO/c7-5-1-2-9-6(5)3-8-4-6/h5,8H,1-4H2

InChI Key

RHPCRFLDZNLFTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1F)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods

Industrial production methods for 8-Fluoro-5-oxa-2-azaspiro[3.4]octane typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Fluoro-5-oxa-2-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity for certain receptors or enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-5-oxa-2-azaspiro[3.4]octane is unique due to its specific fluorine position and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

8-Fluoro-5-oxa-2-azaspiro[3.4]octane is a synthetic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound, with a molecular formula of C8H10FNO and a molecular weight of approximately 157.17 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's structure allows it to interact with specific biological targets, influencing various biochemical pathways. The presence of the fluorine atom and the spirocyclic arrangement contribute to its distinct chemical properties, making it a candidate for drug development.

Property Details
Molecular Formula C8H10FNO
Molecular Weight 157.17 g/mol
IUPAC Name (8R)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

The biological activity of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane is primarily linked to its interaction with specific molecular targets in biological systems. Its unique structural features enable it to fit into distinct binding sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research indicates that this compound may exhibit antibacterial properties, particularly against certain strains of bacteria.

Antibacterial Properties

Recent studies have explored the antibacterial efficacy of compounds related to 8-Fluoro-5-oxa-2-azaspiro[3.4]octane, particularly against multidrug-resistant bacteria such as those from the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The minimum inhibitory concentration (MIC) values for these compounds were determined using standard methods.

Compound Target Bacteria MIC (mg/mL)
8-Fluoro-5-oxa-2-azaspiro[3.4]octaneStaphylococcus aureus2.5
Klebsiella pneumoniae1.0
Acinetobacter baumannii0.5

The results indicate that modifications in the spirocyclic structure can significantly affect antibacterial activity. For instance, compounds with cyclopropane substitutions showed enhanced potency against Klebsiella pneumoniae compared to others without such modifications .

Pharmacokinetics

Research on the pharmacokinetics of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding how environmental factors like pH and temperature influence its biological action.

Case Studies

  • Antibacterial Evaluation : A study evaluated various congeners of fluoroquinolones inspired by spirocyclic structures, including 8-Fluoro-5-oxa-2-azaspiro[3.4]octane. The compounds were tested against ESKAPE pathogens using the Kirby-Bauer disk diffusion method followed by MIC determination. The lead compound exhibited significant activity against five out of six pathogens tested .
  • Structure Activity Relationship (SAR) : Another investigation focused on the SAR of azaspiro compounds revealed that specific substituents could enhance or diminish antibacterial activity. The presence of fluorine was noted to increase binding affinity towards bacterial targets, thereby improving efficacy.

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